3-Amino-1-(6-methoxypyridin-3-yl)thiourea
Overview
Description
3-Amino-1-(6-methoxypyridin-3-yl)thiourea: is an organic compound with the molecular formula C7H10N4OS It is a thiourea derivative featuring an amino group and a methoxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the desired thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-1-(6-methoxypyridin-3-yl)thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest for pharmaceutical research.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(6-Methoxypyridin-3-yl)thiourea: Lacks the amino group, which may affect its reactivity and biological activity.
3-Amino-1-(pyridin-3-yl)thiourea: Similar structure but without the methoxy group, leading to different chemical and biological properties.
3-Amino-1-(6-chloropyridin-3-yl)thiourea:
Uniqueness: 3-Amino-1-(6-methoxypyridin-3-yl)thiourea is unique due to the presence of both an amino group and a methoxypyridinyl moiety
Properties
IUPAC Name |
1-amino-3-(6-methoxypyridin-3-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c1-12-6-3-2-5(4-9-6)10-7(13)11-8/h2-4H,8H2,1H3,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIFNKZZYFDKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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